Introduction: Unveiling the Potential of a Substituted Lactam
Introduction: Unveiling the Potential of a Substituted Lactam
An In-depth Technical Guide to the Physicochemical Properties of 3,5,5-Trimethylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
3,5,5-Trimethylpyrrolidin-2-one is a five-membered lactam, a cyclic amide, built upon the pyrrolidinone scaffold. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in biologically active compounds and drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the core physicochemical properties of 3,5,5-Trimethylpyrrolidin-2-one. Understanding these properties is a critical first step in the drug discovery and development pipeline, as they govern a molecule's behavior from synthesis and purification to its formulation and pharmacokinetic profile. We will delve into its structural attributes, predictable physicochemical parameters, and the standardized methodologies required for their empirical validation.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 3,5,5-Trimethylpyrrolidin-2-one possesses a chiral center at the C3 position, meaning it can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture. This stereochemistry can be a pivotal factor in its biological activity and must be considered during synthesis and analysis.
| Property | Value | Source |
| IUPAC Name | 3,5,5-trimethylpyrrolidin-2-one | [2] |
| Synonyms | 3,5,5-trimethyl-2-pyrrolidinone | [2] |
| CAS Number | 14482-00-9 | [2] |
| Molecular Formula | C₇H₁₃NO | [2][3] |
| Molecular Weight | 127.18 g/mol | [2][4] |
| Canonical SMILES | CC1CC(NC1=O)(C)C | [2] |
| InChIKey | JJXUKXQTFKDOSH-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties: A Predictive Overview
Many initial assessments in drug discovery rely on computationally predicted properties, which provide valuable guidance for experimental design. The following table summarizes key computed physicochemical data for 3,5,5-Trimethylpyrrolidin-2-one. It is imperative to note that these are theoretical values and require experimental verification.
| Physicochemical Parameter | Predicted/Computed Value | Significance in Drug Development |
| Boiling Point | 233.5 ± 9.0 °C | [5] |
| Density | 0.910 ± 0.06 g/cm³ | [5] |
| pKa (Acidic) | 16.78 ± 0.60 | [5] |
| XLogP3-AA (LogP) | 0.8 | [2][4] |
| Hydrogen Bond Donors | 1 (the N-H group) | [2][4] |
| Hydrogen Bond Acceptors | 1 (the C=O group) | [2][4] |
Spectroscopic Characterization Profile (Theoretical)
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure of 3,5,5-Trimethylpyrrolidin-2-one, we can predict its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-H proton would appear as a broad singlet. The C3-H proton would likely be a multiplet due to coupling with the adjacent CH₂ protons. The CH₂ protons at C4 would be diastereotopic and appear as complex multiplets. The three methyl groups (one at C3 and two at C5) would appear as singlets or doublets in the upfield region (approx. 1-1.5 ppm).
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbonyl carbon (C=O) would be the most downfield signal (approx. 170-180 ppm). The remaining six signals would correspond to the three methyl carbons and the three carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[6]
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N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the methyl and methylene groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is the most prominent feature, confirming the presence of the five-membered lactam (amide) carbonyl group.[6]
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 127. Key fragmentation patterns would likely involve the loss of methyl groups (M-15) and cleavage of the pyrrolidinone ring.
Experimental Protocols for Physicochemical Characterization
Trustworthiness in scientific data comes from robust and reproducible experimental protocols. The following are standardized methods for determining the key physicochemical properties of a new chemical entity like 3,5,5-Trimethylpyrrolidin-2-one.
Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for characterizing a newly synthesized compound.
Caption: Workflow for Synthesis, Confirmation, and Characterization.
Protocol 1: Melting Point Determination (Capillary Method)
-
Rationale: The melting point is a fundamental indicator of a solid compound's purity. A sharp, narrow melting range typically signifies high purity.
-
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
-
Protocol 2: Aqueous Solubility (Shake-Flask Method)
-
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is the gold-standard for determining thermodynamic solubility.
-
Methodology:
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
-
Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS. The measured concentration is the equilibrium solubility.
-
Illustrative Synthesis Route
The synthesis of pyrrolidinones can often be achieved through the cyclization of γ-amino acids. A plausible route to 3,5,5-Trimethylpyrrolidin-2-one would involve the intramolecular condensation of a suitable γ-amino acid precursor.
Caption: Plausible synthesis via intramolecular condensation.
This reaction is typically promoted by heat, which drives off a molecule of water to form the stable five-membered lactam ring. The choice of starting material is critical for establishing the desired substitution pattern and stereochemistry.
Safety and Handling
Based on available GHS classifications, 3,5,5-Trimethylpyrrolidin-2-one must be handled with appropriate care in a laboratory setting.[2]
-
Hazards:
-
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses or goggles, and a lab coat.[8][9]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
3,5,5-Trimethylpyrrolidin-2-one is a small molecule with physicochemical properties that make it an interesting scaffold for further exploration in drug discovery. Its moderate lipophilicity, combined with hydrogen bonding capabilities, provides a solid foundation for designing derivatives with potentially favorable pharmacokinetic profiles. The predictive data presented herein serves as a robust starting point, but must be rigorously validated through the standardized experimental protocols outlined. Careful characterization is the bedrock upon which successful research and development programs are built.
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